4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide
Description
4-{2-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is a heterocyclic compound featuring a benzamide core linked via an acetamido group to a 1,2-oxazole ring substituted with a thiophen-2-yl moiety. This structure combines aromatic and heterocyclic elements, which are critical for interactions such as π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
4-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-16(21)10-3-5-11(6-4-10)18-15(20)9-12-8-13(22-19-12)14-2-1-7-23-14/h1-8H,9H2,(H2,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHDRIZHYWCNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Acetamido Group Addition: The acetamido group can be added via an acylation reaction using acetic anhydride and an appropriate amine.
Benzamide Formation: The final step involves the formation of the benzamide moiety through a condensation reaction between the amine and benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Amines: Formed from the reduction of the oxazole ring.
Substituted Benzamides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. The presence of heterocyclic rings like thiophene and oxazole makes it a candidate for screening against various biological targets, including enzymes and receptors .
Medicine
In medicinal chemistry, 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is investigated for its potential therapeutic properties. Compounds containing thiophene and oxazole rings have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance .
Mechanism of Action
The mechanism of action of 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Heterocyclic Moieties
Compound 2 from Docking Studies ()
- Structure: 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid.
- Key Differences : Replaces the 1,2-oxazole with a 1,3,4-oxadiazole ring and introduces a hydroxyethoxy side chain.
- The thiophene-oxadiazole system may enhance planar stacking interactions compared to the target compound’s oxazole-thiophene system .
Fluorescent Ligand from
- Structure : Contains a 1,2-oxazole core with a dipyrrolo-diazaborinin substituent and a thiophene group.
- Key Differences : Incorporates a boron-containing heterocycle, enabling fluorescence properties. The acetamido linker is replaced with a hexanamido-propanamido chain.
- Application : Functions as a fluorescent probe targeting intracellular allosteric binding sites, highlighting the versatility of thiophene-oxazole hybrids in bioimaging .
Benzamide Derivatives with Varied Substituents
EP3222620 B1 ()
- Structure: Quinoline-based benzamide with piperidine and tetrahydrofuran substituents.
- Molecular Weight : M+1 = 633.
- No explicit biological data are provided, but quinoline derivatives are often explored as kinase inhibitors .
N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide ()
- Structure: Similar quinoline core but with a pyrimidinyl-benzamide group.
- Molecular Weight : M+1 = 591.
Crystallographic and Hydrogen-Bonding Behavior
- Crystallography Tools : The target compound’s structure could be resolved using SHELXL () or SIR97 (), which are widely used for small-molecule refinement.
- Hydrogen Bonding : The benzamide and acetamido groups in the target compound likely form N–H···O and O–H···N bonds, creating a graph set pattern similar to Etter’s rules (). In contrast, compounds with bulkier substituents (e.g., EP3222620 B1) may exhibit less efficient packing due to steric effects .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
